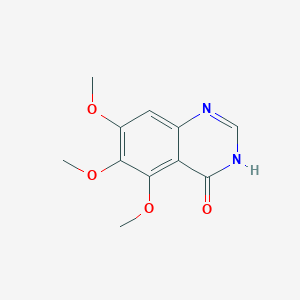
5,6,7-Trimethoxyquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trimethoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of methoxy groups at positions 5, 6, and 7 on the quinazoline ring imparts unique chemical properties to this compound. It has garnered interest in various fields of scientific research due to its potential biological activities.
作用机制
Target of Action
The primary target of 5,6,7-Trimethoxyquinazolin-4(3H)-one is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as a potent inhibitor of the tyrosine kinase activity of EGFR . It binds competitively at the ATP site of the receptor, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the signal transduction pathways downstream of EGFR, leading to a decrease in cellular proliferation .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. One of the key pathways is the extracellular signal-regulated protein kinase1/2 (ERK1/2) pathway . The compound’s action results in an almost complete inhibition of EGF-induced phosphorylation of ERK1/2 , which is linked to its antiproliferative effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation . By inhibiting EGFR and disrupting the ERK1/2 pathway, the compound exerts antiproliferative effects, thereby reducing the growth and proliferation of cancer cells .
生化分析
Biochemical Properties
It is known that similar structures have shown substantial affinity levels towards the Estrogen Receptor alpha (ERα), suggesting potential interactions with this protein .
Cellular Effects
In terms of cellular effects, compounds similar to 5,6,7-Trimethoxyquinazolin-4(3H)-one have demonstrated anticancer properties, potentially through modulating estrogen receptor actions
Molecular Mechanism
It is suggested that similar compounds can influence ERα binding levels, which could potentially explain their anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5,6,7-trimethoxybenzamide.
Cyclization Reaction: The 2-amino-5,6,7-trimethoxybenzamide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
5,6,7-Trimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.
Industry: It may be used in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
6,7,8-Trimethoxyquinazoline: Similar structure with methoxy groups at positions 6, 7, and 8.
4-Aminoquinazoline: Contains an amino group at position 4 instead of the methoxy groups.
Quinazoline N-oxides: Oxidized derivatives of quinazoline.
Uniqueness
5,6,7-Trimethoxyquinazolin-4(3H)-one is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other quinazoline derivatives.
属性
IUPAC Name |
5,6,7-trimethoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAHVDBMXMNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














